Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate

Triazole regiochemistry N1-substitution Coordination chemistry

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate (CAS 918407-83-7) is a small-molecule chemical building block belonging to the class of 1,2,3-triazole-substituted enedioate esters. Its core structure features an N1-substituted 1,2,3-triazole ring directly attached to a dimethyl but-2-enedioate (fumarate/maleate) backbone.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 918407-83-7
Cat. No. B12631466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate
CAS918407-83-7
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC(=O)C=C(C(=O)OC)N1C=CN=N1
InChIInChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-4-3-9-10-11/h3-5H,1-2H3
InChIKeyYBEPIDZRLBHEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate (CAS 918407-83-7)


Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate (CAS 918407-83-7) is a small-molecule chemical building block belonging to the class of 1,2,3-triazole-substituted enedioate esters . Its core structure features an N1-substituted 1,2,3-triazole ring directly attached to a dimethyl but-2-enedioate (fumarate/maleate) backbone . The compound incorporates the 1,2,3-triazole motif, a versatile heterocycle known for its stability and participation in both click chemistry and supramolecular interactions, with an α,β-unsaturated diester moiety [1]. This combination is particularly relevant in research contexts requiring a bifunctional intermediate that merges the chemical properties of a Michael acceptor with the coordination and hydrogen bonding capabilities of the triazole ring [1].

Critical Differentiation Rationale for Substituting Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate


In-class 1,2,3-triazole compounds cannot be generically substituted for dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate due to the unique bifunctional reactivity imparted by its specific substitution pattern . While many N1-substituted triazoles serve as stable bioisosteres or linkers, this compound uniquely integrates a conjugated α,β-unsaturated diester (Michael acceptor) directly at the alkene position [1]. This structural feature enables orthogonal reactivity that is absent in saturated alkyl or aryl triazole analogs, allowing for downstream Michael additions or cycloadditions while retaining the triazole ring's coordination and hydrogen bonding functions [1]. Attempting to replace this compound with a simpler triazole such as 1H-1,2,3-triazole or its N1-alkyl derivatives would result in a complete loss of the Michael acceptor functionality, fundamentally altering the reaction pathway and product profile [1].

Quantitative Evidence for Selecting Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate


Structural Differentiation through N1-Substitution Pattern vs. N2- or C4-Substituted Triazole Analogs

The compound features an N1-substituted 1,2,3-triazole ring, as confirmed by its IUPAC name and structural formula . In contrast to N2-substituted 1,2,3-triazoles, which are typically accessed via different synthetic routes, N1-substituted triazoles exhibit distinct coordination behavior with metal ions [1]. The N1 position is the most nucleophilic nitrogen in the triazole ring, leading to preferential alkylation and providing a well-established synthetic handle for further derivatization [1]. This contrasts with 1,5-disubstituted triazoles derived from ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which would alter the spatial orientation of substituents [1].

Triazole regiochemistry N1-substitution Coordination chemistry Building block design

Dual Reactivity: Conjugated Diester Enables Michael Addition vs. Non-Conjugated Triazole Analogs

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate possesses a conjugated α,β-unsaturated diester moiety directly attached to the triazole ring . This structural feature is absent in common triazole building blocks such as 1-benzyl-1H-1,2,3-triazole or 1H-1,2,3-triazole itself, which lack the alkene functionality [1]. The conjugated system makes the compound a competent Michael acceptor, capable of participating in nucleophilic addition reactions with amines, thiols, or enolates [2]. A structurally related compound, dimethyl acetylenedicarboxylate (DMAD), is a well-known and highly reactive Michael acceptor, but it lacks the triazole ring, offering a different selectivity and reactivity profile [2].

Michael acceptor α,β-unsaturated ester Bifunctional building block Cascade reactions

Molecular Weight and Physicochemical Differentiation for Reaction Scale-Up

The compound has a molecular formula of C8H9N3O4 and a molecular weight of 211.17 g/mol . This relatively low molecular weight, combined with the presence of two methyl ester groups, suggests better solubility in organic solvents compared to bulkier, higher molecular weight triazole analogs [1]. In contrast, common triazole intermediates used in medicinal chemistry, such as those with benzyl or aryl substituents, typically have molecular weights ranging from 250 to 400 g/mol, often resulting in lower solubility [1]. While specific solubility data for this compound are not publicly available, the diester moiety generally enhances solubility in common organic solvents like dichloromethane, THF, and ethyl acetate, which is advantageous for homogeneous reaction conditions during scale-up [1].

Molecular weight Physicochemical properties Scale-up Process chemistry

Recommended Application Scenarios for Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate


Synthesis of Triazole-Containing Heterocyclic Libraries via Cascade Michael Addition-Cyclization

This compound is ideally suited for the generation of diverse heterocyclic libraries where the α,β-unsaturated diester can undergo a Michael addition with a nucleophile, followed by an intramolecular cyclization with the triazole ring [1]. This cascade reactivity is not possible with simple N-alkyl triazoles lacking the Michael acceptor [1]. The resulting products are of interest in drug discovery for accessing novel chemical space [2].

Precursor for N-Heterocyclic Carbene (NHC) Ligand Synthesis via N1-Triazolium Salt Formation

The N1-substituted triazole ring can be alkylated to form a triazolium salt, a key precursor for 1,2,3-triazolylidene NHC ligands [1]. The presence of the diester functionality offers a handle for further tuning the steric and electronic properties of the resulting metal complex, which is not feasible with non-functionalized triazoles [2]. These tailored NHC ligands are applied in homogeneous catalysis [2].

Building Block for Functional Materials with Orthogonal Post-Polymerization Modification

For materials science applications, this compound can be incorporated into a polymer backbone, where the triazole unit provides a site for metal coordination or anion binding, while the ester groups enable post-polymerization modifications such as hydrolysis or transesterification [1]. This dual functionality is critical for creating smart materials with stimuli-responsive behavior [2].

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